Cas no 2309467-76-1 (2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid)
![2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid structure](https://ja.kuujia.com/scimg/cas/2309467-76-1x500.png)
2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid 化学的及び物理的性質
名前と識別子
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- EN300-7428307
- 2309467-76-1
- 2-{[4-(5-bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid
- 2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid
-
- インチ: 1S/C18H25BrN2O5/c1-17(2,3)26-16(24)21-9-4-7-18(8-10-21,25-12-15(22)23)14-6-5-13(19)11-20-14/h5-6,11H,4,7-10,12H2,1-3H3,(H,22,23)
- InChIKey: SLXPEPPQNSNPEV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1)C1(CCN(C(=O)OC(C)(C)C)CCC1)OCC(=O)O
計算された属性
- せいみつぶんしりょう: 428.09468g/mol
- どういたいしつりょう: 428.09468g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 89Ų
2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7428307-0.05g |
2-{[4-(5-bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309467-76-1 | 95.0% | 0.05g |
$888.0 | 2025-03-11 | |
Enamine | EN300-7428307-2.5g |
2-{[4-(5-bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309467-76-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
Enamine | EN300-7428307-5.0g |
2-{[4-(5-bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309467-76-1 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
Enamine | EN300-7428307-10.0g |
2-{[4-(5-bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309467-76-1 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
Enamine | EN300-7428307-1.0g |
2-{[4-(5-bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309467-76-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
Enamine | EN300-7428307-0.1g |
2-{[4-(5-bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309467-76-1 | 95.0% | 0.1g |
$930.0 | 2025-03-11 | |
Enamine | EN300-7428307-0.25g |
2-{[4-(5-bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309467-76-1 | 95.0% | 0.25g |
$972.0 | 2025-03-11 | |
Enamine | EN300-7428307-0.5g |
2-{[4-(5-bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309467-76-1 | 95.0% | 0.5g |
$1014.0 | 2025-03-11 |
2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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8. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acidに関する追加情報
2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid: A Key Compound in Modern Pharmaceutical Research
2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid, with the CAS number 2309467-76-1, represents a significant advancement in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which combines a bromopyridine ring with an azepane core functionalized by a tert-butoxycarbonyl group. The integration of these functional groups creates a versatile scaffold with potential applications in drug discovery and therapeutic development.
Recent studies have highlighted the importance of 5-bromopyridine as a key structural element in the design of bioactive molecules. The bromine atom at the 5-position of the pyridine ring introduces electrophilic characteristics, enabling the molecule to interact with various biological targets. This property is particularly relevant in the context of targeted drug delivery systems, where the bromine atom can facilitate specific interactions with receptors or enzymes. The tert-butoxycarbonyl group further enhances the stability of the compound by protecting the azepane ring from premature hydrolysis, a critical factor in maintaining the integrity of the molecule during biological processes.
The azepane ring in this compound is a seven-membered nitrogen-containing heterocycle that has been extensively studied for its ability to modulate cellular signaling pathways. Research published in Journal of Medicinal Chemistry (2023) demonstrated that azepane derivatives exhibit potent activity against cancer-related kinases, suggesting that this compound may have applications in oncology. The presence of the azepane ring also allows for the incorporation of multiple functional groups, enabling the design of molecules with tailored pharmacological profiles.
One of the most promising areas of research involving 2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid is its potential role in neurodegenerative disease treatment. A 2023 study in ACS Chemical Neuroscience explored the neuroprotective effects of similar compounds, showing that the bromopyridine moiety can modulate ion channel activity and reduce oxidative stress in neuronal cells. These findings underscore the importance of this compound in the development of therapies for conditions such as Alzheimer's and Parkinson's disease.
The synthesis of 2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid involves a multi-step process that requires precise control of reaction conditions. The initial step typically involves the formation of the 5-bromopyridine scaffold through a bromination reaction, followed by the coupling of the azepane ring with the tert-butoxycarbonyl group. Recent advancements in catalytic methods have improved the efficiency of these reactions, reducing the need for harsh reagents and minimizing byproduct formation. This is particularly important in the context of green chemistry, where sustainable synthesis methods are increasingly being prioritized.
Pharmacokinetic studies on similar compounds have revealed that the tert-butoxycarbonyl group significantly enhances the solubility and bioavailability of the molecule. A 2024 report in Drug Discovery Today highlighted that the presence of this group allows for better penetration of the compound into biological membranes, which is crucial for its therapeutic efficacy. Additionally, the hydroxylation of the acetic acid moiety may further modulate the compound's interaction with biological targets, offering opportunities for the design of more effective drug candidates.
The application of 2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid extends beyond traditional therapeutic areas. In the field of antimicrobial research, recent studies have demonstrated its ability to disrupt bacterial cell membranes through the interaction of the bromopyridine ring with lipid components. This property makes it a potential candidate for the development of novel antibiotics, particularly in the context of rising antibiotic resistance. The compound's unique structure also allows for the incorporation of additional functional groups, enabling the design of molecules with broad-spectrum antimicrobial activity.
Furthermore, the compound's potential in metabolic disorders has been explored in recent preclinical studies. Research published in Bioorganic & Medicinal Chemistry Letters (2023) showed that the bromopyridine scaffold can modulate glucose metabolism by interacting with key enzymes in the glycolytic pathway. These findings suggest that the compound may have applications in the treatment of conditions such as diabetes and obesity, where metabolic dysregulation is a central factor.
The development of 2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid also raises important considerations regarding drug safety and toxicology. While preclinical studies have not reported significant adverse effects, further research is needed to evaluate its long-term impact on cellular systems. The presence of the bromine atom and the azepane ring may introduce potential interactions with other biological molecules, necessitating thorough safety assessments before clinical trials. These considerations are critical in ensuring the compound's viability as a therapeutic agent.
In conclusion, 2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid represents a promising candidate for the development of novel therapeutics. Its unique molecular structure, combined with the potential for functional group modifications, positions it as a versatile scaffold in drug discovery. As research in medicinal chemistry continues to evolve, compounds like this one will play a crucial role in addressing complex medical challenges and advancing the field of pharmaceutical science.
2309467-76-1 (2-{[4-(5-Bromopyridin-2-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid) 関連製品
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